molecular formula C4H7F B149815 3-Fluoro-2-methylprop-1-ene CAS No. 920-35-4

3-Fluoro-2-methylprop-1-ene

Cat. No. B149815
CAS RN: 920-35-4
M. Wt: 74.1 g/mol
InChI Key: JSUAVFIULBAVFU-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylprop-1-ene is a fluorinated organic compound that is structurally characterized by the presence of a fluorine atom and a methyl group attached to a propene backbone. The compound's molecular structure and properties are influenced by the electronegative fluorine atom, which can affect its reactivity and stability.

Synthesis Analysis

The synthesis of fluorinated organic compounds, such as 3-Fluoro-2-methylprop-1-ene, often involves the introduction of fluorine or fluorinated groups into organic molecules. For instance, the synthesis of optically active 2-fluoropropanoic acid and its analogs, which share a similar structural motif with 3-Fluoro-2-methylprop-1-ene, has been achieved using sulfonates of optically active 2-hydroxycarboxylic esters and potassium fluoride in formamide . Additionally, the synthesis of fluorinated analogs of the C-13 side chain of taxol demonstrates the incorporation of fluorine into complex organic structures .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-methylprop-1-ene and its derivatives can be determined using various spectroscopic techniques. For example, the conformational stability and structural parameters of 3-fluoropropene, a closely related molecule, have been obtained from ab initio calculations and vibrational spectra studies . Similarly, the molecular geometry of fluorinated phenylimino compounds has been optimized using density functional theory (DFT), which provides insights into the bond lengths, bond angles, and torsion angles of these molecules .

Chemical Reactions Analysis

The reactivity of 3-Fluoro-2-methylprop-1-ene can be inferred from studies on similar fluorinated compounds. Fluorinated allenes, for example, have been shown to be reactive dienophiles that undergo cycloaddition reactions, indicating that the presence of fluorine can enhance the reactivity of certain double bonds . The stereoselective synthesis of 1-fluoro-1,3-enynes through cross-coupling reactions further exemplifies the chemical reactivity of fluorinated alkenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-2-methylprop-1-ene can be affected by the presence of fluorine. The synthesis and assessment of substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds have shown that the introduction of fluorine and other substituents can influence the yield, physical constants, and spectral data of these compounds . This suggests that the fluorine atom in 3-Fluoro-2-methylprop-1-ene may similarly impact its physical properties and chemical behavior.

Scientific Research Applications

Synthesis and Chemical Transformations

  • 3-Fluoro-2-methylprop-1-ene has been utilized in the synthesis of diverse chemical compounds. For instance, it has been employed in the one-pot synthesis of 1-aryl-3-methyl-1,3-dienes using methallyl(trimethyl)silane and aldehydes, demonstrating its utility in complex chemical transformations (Dubbaka & Vogel, 2005).

Insect Antijuvenile Hormones

  • In the field of entomology, researchers have synthesized 3-fluoro analogues of natural insect antijuvenile hormones using 3-Fluoro-2-methylprop-1-ene. This highlights its application in the synthesis of biologically significant molecules (Camps, Coll, Messeguer, & Pericas, 1980).

Biocatalytic Synthesis

  • The compound has also been used in biocatalytic processes. For instance, 2-Fluoro-3-hydroxypropionic acid, a compound with potential applications in various industries, has been synthesized using a biocatalytic procedure involving 3-Fluoro-2-methylprop-1-ene (Liu, Yuan, Jin, & Xian, 2022).

Structural and Conformational Studies

  • The compound has been a subject of study in the exploration of molecular structure and conformational stability. For example, research has been conducted on the conformational stability and structural parameters of 3-fluoropropene and its derivatives (Durig, Little, Costner, & Durig, 1992).

Photocycloaddition Reactions

  • 3-Fluoro-2-methylprop-1-ene has been studied for its role in photocycloaddition reactions. Such reactions are significant in the field of photochemistry and have applications in synthetic chemistry (Ellis‐Davies & Cornelisse, 1985).

Enantioseparation Studies

  • The compound has been utilized in studies related to chromatographic enantioseparation, demonstrating its significance in the field of analytical chemistry and pharmaceutical research (Yashima, Yamamoto, & Okamoto, 1996).

Molecular Spectroscopy

  • Studies involving molecular spectroscopy, such as microwave, infrared, and Raman spectra, have been conducted on 3-Fluoro-2-methylprop-1-ene. This research contributes to the understanding of molecular vibrations and rotations (Durig, Qiu, Durig, Zhen, & Little, 1991).

properties

IUPAC Name

3-fluoro-2-methylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F/c1-4(2)3-5/h1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUAVFIULBAVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566660
Record name 3-Fluoro-2-methylprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methylprop-1-ene

CAS RN

920-35-4
Record name 3-Fluoro-2-methylprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NV Volchkov, MB Lipkind, OM Nefedov - Russian Chemical Bulletin, 2019 - Springer
The gas-phase pyrolysis of isomeric 2-chloro-2-fluoro-1-phenylcyclopropanes in a flow reactor at 250–430 С gives 1-phenyl- and 3-phenyl-3-chloro-2-fluoropropenes. Under similar …
Number of citations: 1 link.springer.com
J Frutiger, S Cignitti, J Abildskov, JM Woodley… - Computers & Chemical …, 2019 - Elsevier
… Table 5 shows the detailed results for two promising HFO fluid candidates representing the more conservative (3-fluoro-2-methylprop-1-ene) as well the optimistic interpretation result (2-…
Number of citations: 16 www.sciencedirect.com

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